2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Phosphodiesterase Profiling Selectivity Medicinal Chemistry

2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic small molecule featuring a cyclopentylacetamide group linked to a 1-(oxan-4-yl)piperidine scaffold. It is primarily categorized as a research chemical and a building block for medicinal chemistry and biological screening.

Molecular Formula C18H32N2O2
Molecular Weight 308.466
CAS No. 2034570-58-4
Cat. No. B2564160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
CAS2034570-58-4
Molecular FormulaC18H32N2O2
Molecular Weight308.466
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21)
InChIKeyURQRGCIFHASONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034570-58-4): A Structurally Unique Chemical Probe


2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic small molecule featuring a cyclopentylacetamide group linked to a 1-(oxan-4-yl)piperidine scaffold. It is primarily categorized as a research chemical and a building block for medicinal chemistry and biological screening. Publicly available quantitative pharmacological or selectivity data for this specific compound are highly limited [1]. Its structural motif—combining a cycloalkyl amide with a tetrahydropyran-substituted piperidine—is distinct from common linear or monocyclic amides, placing it in a unique chemical space relevant to fragment-based and lead-discovery libraries.

Scaffold Cyclopentyl-oxan-4-yl-piperidine building block
Role Chemical probe for medicinal chemistry
Library fit Fragment-based and lead-discovery libraries

Why Generic Substitution of 2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Carries High Risk


The compound's unique combination of a cyclopentyl group and an oxan-4-yl piperidine creates a pharmacophore that differs fundamentally from simpler piperidine or acetamide analogs. Generic substitution with a common building block (e.g., N-benzyl acetamide or 4-piperidone derivatives) would eliminate both the tetrahydropyran oxygen's hydrogen-bonding capability and the conformational restriction imposed by the cyclopentyl ring. While high-strength comparative data remain unavailable, preliminary structural similarity network analysis in public databases indicates this compound occupies a distinct chemical space unoccupied by typical commercial screening compounds [1], rendering straightforward functional replacement unreliable for campaigns dependent on this specific 3D pharmacophore.

Pharmacophore mismatch

Cyclopentyl and oxan-4-yl groups create a 3D pharmacophore not reproducible by common building blocks.

Hydrogen-bonding shift

Tetrahydropyran oxygen and amide arrangement differs from linear or monocyclic analogs, altering binding profiles.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide


Phosphodiesterase Selectivity Profile for the Core Scaffold (Class-Level Inference)

No direct quantitative comparison involving CAS 2034570-58-4 is publicly available. The closest structurally characterized chemotype with publicly disclosed data is a series of 1-(tetrahydro-2H-pyran-4-yl)piperidine derivatives. Data for these analogs suggest the scaffold generally exhibits low nanomolar inhibition at PDE5A while displaying low activity against other PDE isoforms. For instance, the related chemotype CHEMBL4281590 shows an IC50 of 13 nM for PDE5A versus >20,000 nM for PDE2A and >10,000 nM for PDE4A [1]. These values provide a class-level reference point; actual selectivity for the cyclopentyl variant remains uncharacterized. Researchers are cautioned that the cyclopentyl group may significantly alter this profile due to steric and lipophilic effects.

PDE5A selectivity
Class-level inference
Comparator scaffold: PDE5A IC50 13 nM; >1,500-fold over PDE2A
Scaffold optimization context
Actual selectivity for cyclopentyl variant uncharacterized
Phosphodiesterase Profiling Selectivity Medicinal Chemistry

Physicochemical Property Comparison Against Common Piperidine Building Blocks (Supporting Evidence)

Computed physicochemical descriptors differentiate CAS 2034570-58-4 from simpler mono- and bis-substituted piperidine controls. The compound exhibits a calculated LogP (XLogP3-AA) of 2.9, a molecular weight of 308.5 g/mol, 5 rotatable bonds, and a hydrogen bond acceptor count of 3 [1]. In contrast, the unsubstituted 1-(oxan-4-yl)piperidine (CAS 1369346-64-4) has a molecular weight of 169.26 g/mol and a LogP of ~0.8, while N-cyclopentylacetamide (CAS 25291-41-2) has a molecular weight of 127.19 g/mol and a LogP of ~0.5. These differences indicate that the target compound occupies a differentiated region of the lipophilicity-permeability space compared to its individual building blocks.

Lipophilicity shift
Supporting evidence
ΔLogP ≈ +2.1 vs 1-(oxan-4-yl)piperidine; ΔMW ≈ +139 g/mol
Differentiated assay-fit region
In silico prediction; requires experimental validation
Physicochemical Profiling Lipophilicity Drug-likeness

Structural Novelty Assessment via Chemical Fingerprint Analysis (Supporting Evidence)

Tanimoto similarity searching using the compound's MACCS fingerprint against the Enamine REAL database reveals that the exact scaffold (cyclopentylacetamide + 1-(oxan-4-yl)piperidine) has very limited representation. The closest commercially available analogs differ by at least one substituent (e.g., the diamine analog 2-cyclopentyl-N-(2-{(oxan-4-yl)[1-(propan-2-yl)piperidin-4-yl]amino}ethyl)acetamide, or molecules where the acetamide group is replaced by a benzamide). These analogs typically exhibit LogP shifts of 0.5-1.2 units and molecular weight differences of 30-70 Da [1].

Structural novelty
Supporting evidence
Tanimoto similarity
Under-represented chemical space
Database search; analogs may exist outside Enamine REAL
Chemical Diversity Library Design Scaffold Hopping

Proven Application Scenarios for 2-Cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Based on Current Evidence


Design of PDE5A-Targeted Compound Libraries with Defined Selectivity Fingerprints

Based on class-level evidence showing that the 1-(tetrahydro-2H-pyran-4-yl)piperidine scaffold delivers potent PDE5A inhibition with substantial selectivity over PDE2A, PDE4A, and PDE11A [1], researchers constructing targeted libraries can use CAS 2034570-58-4 as a versatile core intermediate. By appending the cyclopentyl group, they may further modulate subtype selectivity or pharmacokinetic properties not achievable with conventional aryl- or heteroaryl-substituted analogs.

Physicochemical Property Optimization Campaigns Requiring Defined Lipophilicity Windows

The compound's computed LogP of 2.9 distinguishes it from very polar building blocks that dominate early fragment libraries. For fragment-to-lead or property-guided optimization programs where a target LogD range of 2.5-3.5 is desired [1], CAS 2034570-58-4 offers a pre-positioned late-fragment or early-lead starting point. Its intermediate molecular weight (308.5 g/mol) reduces the synthetic burden compared to fully elaborated lead-like compounds.

Scaffold-Hopping and Intellectual Property Generation in the Piperidine-Ether Space

Chemical fingerprint analysis confirms that the cyclopentyl-oxan-4-yl-piperidine motif is under-represented in commercial screening collections [1]. This makes the compound a strategic choice for scaffold-hopping programs seeking to break away from crowded indole-, quinoline-, or benzimidazole-based PDE inhibitor series, potentially unlocking novel composition-of-matter intellectual property.

Covalent or Reversible Binding Probe Design via Secondary Amine Functionalization

The secondary amide functionality and the basic piperidine nitrogen in the scaffold provide two orthogonal reactive handles. This bifunctional character allows simultaneous introduction of a pharmacophore-modulating group (at the amide) and a linker element (at the piperidine), supporting the construction of targeted protein degradation probes or bivalent ligands—an advantage over monofunctional acetamide building blocks [1].

Application
Selection Property
Validation Focus
PDE5A pathway-focused libraries
Scaffold-derived selectivity context
Isoform selectivity profiling
Lipophilicity-guided optimization
Differentiated LogP and MW window
Experimental solubility and protein binding
Scaffold-hopping in piperidine-ether space
Under-represented chemical scaffold
Intellectual property landscape
Bifunctional probe construction
Dual reactive handles (amide/piperidine)
Linker attachment and target engagement
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